1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid
Description
1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an acetamido group, a chlorobenzoyl group, and a carboxylic acid group
Properties
IUPAC Name |
1-(5-acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-9(19)17-10-5-6-12(16)11(8-10)14(20)18-7-3-2-4-13(18)15(21)22/h5-6,8,13H,2-4,7H2,1H3,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBDUBSXEGHTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common route includes the acylation of piperidine derivatives followed by chlorination and subsequent acetamidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The acetamido and chlorobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Amino-2-chlorobenzoyl)piperidine-2-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.
1-(5-Acetamido-2-fluorobenzoyl)piperidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of a chlorine atom.
1-(5-Acetamido-2-chlorobenzoyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-(5-Acetamido-2-chlorobenzoyl)piperidine-2-carboxylic acid is unique due to the specific combination of functional groups and the piperidine ring, which confer distinct chemical properties and biological activities. The presence of both acetamido and chlorobenzoyl groups allows for versatile chemical modifications and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
